Boiling Point Differentiation: Saturated vs. Unsaturated Bicyclo(2.2.1)heptane Aldehyde Core
The saturated bicyclo[2.2.1]heptane scaffold of compound 85392-36-5 yields a boiling point of 276.6 °C at 760 mmHg, which is 4.5 °C lower than that of its direct 5-ene unsaturated analog 85392-34-3 (281.1 °C) [1][2]. This difference arises from the elimination of the endocyclic double bond, reducing molecular polarizability and cohesive intermolecular interactions [1][2]. In fragrance formulation, a 4.5 °C boiling point depression translates to measurably faster headspace evaporation kinetics at ambient temperature, altering the temporal odor profile in consumer products [3].
| Evidence Dimension | Boiling point (°C at 760 mmHg) |
|---|---|
| Target Compound Data | 276.6 °C |
| Comparator Or Baseline | 2-(Bicyclo[2.2.1]hept-5-en-2-ylmethylene)butyraldehyde (CAS 85392-34-3): 281.1 °C |
| Quantified Difference | Δ = −4.5 °C (target compound boils at lower temperature) |
| Conditions | Calculated values at 760 mmHg; ChemSrc database (2024) |
Why This Matters
Lower boiling point directly predicts faster fragrance release kinetics and top-note volatility, which are critical for perfumery ingredient selection.
- [1] ChemSrc. CAS 85392-36-5. Boiling point: 276.6 °C at 760 mmHg. https://m.chemsrc.com/mip/cas/85392-36-5_988821.html View Source
- [2] ChemSrc. CAS 85392-34-3. Boiling point: 281.1 °C at 760 mmHg. https://m.chemsrc.com/mip/cas/85392-34-3_988819.html View Source
- [3] US 4,524,017. Derivatives of norbornanes having hydrocarbon side chains and perfume compositions. 1985. https://patents.google.com/patent/US4524017A/en View Source
